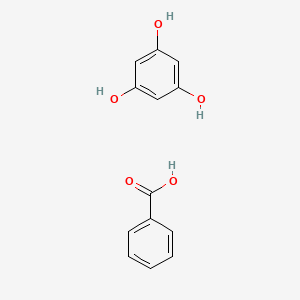

1,3,5-Benzenetriol, monobenzoate

Description

The exact mass of the compound this compound is 248.06847348 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzene-1,3,5-triol;benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C6H6O3/c8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h1-5H,(H,8,9);1-3,7-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQCHXOADRUKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80811010 | |

| Record name | Benzoic acid--benzene-1,3,5-triol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80811010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62191-56-4 | |

| Record name | Benzoic acid--benzene-1,3,5-triol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80811010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Polyhydroxylated Aromatic Esters Chemistry

Polyhydroxylated aromatic esters are a class of organic compounds characterized by an aromatic ring substituted with multiple hydroxyl (-OH) groups and at least one ester (-COO-) functional group. numberanalytics.com These molecules are of significant interest due to the combined reactivity of their constituent parts. The hydroxyl groups can act as directing groups in electrophilic aromatic substitution and can be converted into ethers or esters, while the ester group can undergo hydrolysis or reduction. numberanalytics.com

Significance of Selectively Functionalized Phloroglucinol Derivatives in Chemical Synthesis

Phloroglucinol (B13840) (1,3,5-trihydroxybenzene) is a versatile starting material in organic synthesis. wikipedia.orgresearchgate.net Its derivatives, which are selectively functionalized, are crucial intermediates in the production of a wide array of valuable compounds, including pharmaceuticals, dyes, and other specialty chemicals. researchgate.netnih.gov The ability to selectively modify one or more of the three hydroxyl groups of phloroglucinol allows chemists to control the assembly of complex molecules with a high degree of precision.

The selective esterification of one hydroxyl group of phloroglucinol to form 1,3,5-Benzenetriol, monobenzoate is a key step that differentiates the reactivity of the three hydroxyl positions. This differentiation is critical for subsequent reactions, enabling regioselective modifications at the remaining free hydroxyl groups. This control is paramount in multi-step syntheses where specific isomers are desired. For instance, derivatives of phloroglucinol are used in the synthesis of naturally occurring compounds and have been investigated for their biological activities. nih.govanu.edu.au

Historical Development of Phloroglucinol Ester Chemistry in Academic Discourse

Direct Esterification Strategies for 1,3,5-Benzenetriol Monobenzoate

Direct esterification offers a more atom-economical approach to 1,3,5-Benzenetriol, monobenzoate. Success hinges on precise control over the reaction to favor the formation of the monoester.

Acid Chloride and Anhydride (B1165640) Mediated Benzoylation

The reaction of 1,3,5-Benzenetriol with benzoyl chloride or benzoic anhydride is a common method for synthesizing its benzoate (B1203000) esters. nih.gov The high reactivity of these acylating agents can lead to a mixture of mono-, di-, and tri-benzoates. To favor monobenzoylation, chemists often employ specific reaction conditions such as low temperatures and controlled addition of the benzoylating agent. nih.govnih.gov For instance, conducting the benzoylation with benzoyl chloride in pyridine (B92270) at low temperatures has been shown to afford the desired monobenzoate. nih.gov

Regioselective Control in Monobenzoylation of 1,3,5-Benzenetriol

Achieving regioselectivity in the monobenzoylation of the symmetrical 1,3,5-Benzenetriol is inherently challenging as all three hydroxyl groups are chemically equivalent. However, subtle variations in reaction conditions and the choice of reagents and catalysts can influence the product distribution. nih.govmdpi.com The inherent differences in the reactivity of hydroxyl groups in polyhydroxylated compounds can sometimes be exploited. nih.gov While the primary hydroxyl groups are generally more reactive than secondary ones, this principle is not directly applicable to the symmetrical structure of 1,3,5-Benzenetriol. nih.gov Therefore, control is typically exerted by manipulating stoichiometry and reaction parameters to statistically favor the mono-substituted product.

Catalytic Approaches to Esterification (e.g., Lewis Acid Catalysis)

Lewis acid catalysis can facilitate the esterification of 1,3,5-Benzenetriol. rsc.orgnih.gov Lewis acids, such as zinc chloride or boron trifluoride, can activate the carbonyl group of the benzoylating agent, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the benzenetriol. The choice of catalyst and its concentration can be crucial in controlling the extent of esterification and improving the yield of the monobenzoate. rsc.org Organobase catalysts have also been explored for regioselective benzoylation, offering a metal-free alternative. mdpi.com

Non-Conventional Activation Methods in Synthesis (e.g., Ultrasonic and Microwave Irradiation)

Non-conventional energy sources like ultrasonic and microwave irradiation have emerged as green and efficient alternatives to conventional heating for promoting organic reactions. unito.itnih.govsemanticscholar.orgresearchgate.netmdpi.com These techniques can lead to shorter reaction times, higher yields, and enhanced selectivity. nih.govsemanticscholar.orgnih.gov

Microwave-assisted synthesis, in particular, has been shown to be effective in direct esterification reactions. nih.govsemanticscholar.orgmdpi.com The rapid and uniform heating provided by microwaves can accelerate the reaction rate, potentially allowing for better control over the formation of the monobenzoate. unito.it Similarly, ultrasound can enhance mass transfer and accelerate reaction rates, offering another avenue for optimizing the synthesis of this compound. unito.itresearchgate.netmdpi.com

Indirect Synthetic Pathways Involving Protective Group Strategies for Monobenzoate Formation

To circumvent the challenges of direct, selective monobenzoylation, indirect methods employing protective groups are often utilized. wiley-vch.deuniversiteitleiden.nlmdpi.comrsc.org

Orthogonal Protection and Deprotection Sequence Design

This strategy involves the protection of two of the three hydroxyl groups of 1,3,5-Benzenetriol with a suitable protecting group, leaving one hydroxyl group free for benzoylation. nih.govwiley-vch.de The choice of protecting group is critical; it must be stable under the benzoylation conditions and easily removable without affecting the newly formed ester linkage. wiley-vch.de This is known as an orthogonal protection strategy. wiley-vch.deuniversiteitleiden.nl

A typical sequence would involve:

Protection: Reacting 1,3,5-Benzenetriol with a protecting group reagent to form a di-protected derivative.

Benzoylation: Esterifying the remaining free hydroxyl group with a benzoylating agent.

Deprotection: Removing the protecting groups to yield this compound.

Chemo- and Regioselective De-protection Strategies

The selective protection and subsequent de-protection of the hydroxyl groups on the 1,3,5-Benzenetriol ring are critical for directing the esterification to a single hydroxyl group. Various protecting groups can be employed, and their removal under specific conditions allows for the isolation of the monobenzoate. The choice of solvent and reagents is crucial in these de-protection steps to avoid unwanted side reactions and ensure high yields of the desired product. While specific examples for 1,3,5-Benzenetriol monobenzoate are not extensively detailed in the provided results, the principles of chemo- and regioselective synthesis are well-established in organic chemistry. nih.gov

Novel Synthetic Routes to the 1,3,5-Benzenetriol Core Relevant for Esterification

The synthesis of the 1,3,5-Benzenetriol core is a precursor to its esterification. Traditional and novel methods are continuously being explored to improve efficiency and sustainability.

A modern and noteworthy synthesis of 1,3,5-Benzenetriol involves the hydrolysis of 1,3,5-triaminobenzene and its derivatives. wikipedia.org This method is significant because typical aniline (B41778) derivatives are generally unreactive towards hydroxide. However, due to tautomerism, where 1,3,5-triaminobenzene exists in equilibrium with its imine form, it becomes susceptible to hydrolysis, leading to the formation of 1,3,5-Benzenetriol. wikipedia.org This route is a key approach to obtaining the core structure needed for subsequent esterification.

Process Intensification and Green Chemistry Considerations in Monobenzoate Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. unibo.it This includes the synthesis of 1,3,5-Benzenetriol monobenzoate, where green chemistry principles are increasingly being applied.

Solvent-free reaction conditions are a key aspect of green chemistry, aiming to reduce waste and the use of hazardous substances. snu.ac.kr While specific solvent-free methods for the synthesis of 1,3,5-Benzenetriol monobenzoate are not detailed in the provided results, the general trend in organic synthesis is to move towards such methodologies. unibo.it Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important consideration. snu.ac.kr Synthetic routes with high atom economy are preferred as they generate less waste.

The use of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. nicl.it For esterification reactions, various recyclable catalysts have been developed. For example, zinc(II) salts have been shown to be effective and recyclable catalysts for the esterification of fatty acids. nih.gov Similarly, clay-supported heteropolyacid catalysts have been used for the depolymerization of PET, demonstrating their potential in ester-related reactions. researchgate.net The development of such catalysts for the specific synthesis of 1,3,5-Benzenetriol monobenzoate would be a significant advancement in making the process more sustainable. nih.gov

Reactivity of Remaining Hydroxyl Groups in this compound

The two remaining hydroxyl (-OH) groups on the phloroglucinol ring are chemically equivalent and exhibit typical phenolic reactivity. They are nucleophilic and can readily participate in reactions such as esterification and etherification, allowing for the sequential introduction of various functional groups.

The free hydroxyl groups of this compound can be further esterified. Through controlled reactions with a benzoylating agent like benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine), it is possible to sequentially form the corresponding di- and tribenzoate derivatives. The reaction proceeds stepwise, first yielding 5-(benzoyloxy)-1,3-phenylene dibenzoate (the dibenzoate) and subsequently benzene-1,3,5-triyl tribenzoate (the tribenzoate). This sequential approach allows for the precise modification of the core structure.

Table 1: Sequential Benzoylation Products

| Compound Name | Molecular Formula | Structure |

| This compound | C₁₃H₁₀O₄ | |

| 5-(benzoyloxy)-1,3-phenylene dibenzoate | C₂₇H₁₈O₆ | |

| Benzene-1,3,5-triyl tribenzoate | C₂₇H₁₈O₆ |

The phenolic hydroxyl groups can also be converted into ethers through reactions like the Williamson ether synthesis. Treatment with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl groups, followed by the addition of an alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or an alkyl sulfate (B86663) like dimethyl sulfate), yields the corresponding ether derivatives. This process can be performed sequentially to produce mono- and di-ether products, offering another pathway for functionalization. For instance, reacting this compound with one equivalent of an alkyl halide would primarily yield the mono-ether derivative, while using excess alkylating agent would lead to the di-ether. A patent describes the preparation of phloroglucinol mono-ethers by reacting phloroglucinol with agents such as alkyl halides or dialkyl sulfates. google.com Another patent details the conversion of a phloroglucinol mono-ether into a di-ester, demonstrating the multi-step synthetic potential of these derivatives. google.com

Carbon-Centered Reactivity on the Aromatic Ring

The phloroglucinol ring in this compound is highly activated towards electrophilic attack due to the powerful electron-donating effects of the two hydroxyl groups and the benzoate ester's oxygen atom.

The hydroxyl and benzoyloxy substituents are strong activating groups that direct incoming electrophiles to the ortho and para positions. nih.gov In this compound, the positions ortho to the three oxygen-containing substituents (C2, C4, C6) are all equivalent and highly nucleophilic. Consequently, the molecule readily undergoes electrophilic aromatic substitution reactions at these sites.

C-Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, can introduce acyl groups onto the ring. wikipedia.orgsigmaaldrich.com For example, reaction with acetyl chloride and aluminum chloride would yield an acetylated derivative. Research on phloroglucinol itself shows it can be readily acylated, often leading to di- or tri-acylated products due to the ring's high reactivity. researchgate.netnih.gov

C-Alkylation: Similarly, Friedel-Crafts alkylation with alkyl halides and a Lewis acid introduces alkyl groups. wikipedia.org Studies on phloroglucinol and its derivatives have demonstrated successful alkylation using various alkylating agents, including enzymatic prenylation to form complex natural products. researchgate.netnih.gov

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Substituent Groups | Activating/Deactivating Effect | Directing Effect | Predicted Site of Substitution |

| 2x -OH, 1x -O-CO-Ph | Strongly Activating | Ortho, Para | C2, C4, C6 (equivalent positions) |

Arynes are highly reactive intermediates that can be generated from aromatic rings and used in the construction of complex molecular frameworks. wikipedia.orgias.ac.in A suitably functionalized derivative of this compound could serve as a precursor to a highly substituted aryne. This would typically involve creating two adjacent substituents on the aromatic ring that can facilitate an elimination reaction, such as a triflate leaving group and a silyl (B83357) group.

Once generated, this electron-rich aryne intermediate would be a powerful dienophile and electrophile. wikipedia.org It could undergo a variety of transformations:

Nucleophilic Addition: Reaction with nucleophiles would proceed with a regioselectivity dictated by the electronic and steric influences of the existing oxygen substituents.

Pericyclic Reactions: Participation in [4+2] and [2+2] cycloaddition reactions to rapidly build complex, polycyclic systems. wikipedia.org

Smiles Rearrangement: Aryne intermediates can undergo cascade reactions, such as an initial nucleophilic addition followed by a Smiles-Truce rearrangement, to form substituted biaryl phenols. nih.gov

The generation of arynes from simple arenes via aryl "onium" intermediates offers a mild and efficient route, expanding the potential for creating such reactive species from highly functionalized precursors. chemrxiv.org

Formation of Complex Molecular Architectures and Scaffolds

The multiple, distinct functional groups of this compound make it an attractive building block, or scaffold, for the synthesis of more complex molecules. The parent compound, 1,3,5-benzenetriol (phloroglucinol), is a well-known core for the synthesis of naturally occurring compounds and dendrimers. anu.edu.aunih.gov

The divergent and convergent methods are the primary strategies for synthesizing dendrimers, which are highly branched, nano-sized molecules. nih.govyoutube.commdpi.comyoutube.com The synthesis starts from a central core, attaching branching units in a stepwise manner. The symmetrical and trifunctional nature of the phloroglucinol core is ideal for creating these architectures. By protecting and deprotecting the hydroxyl groups of this compound, each reactive site can be addressed selectively. This allows for the controlled, directional growth of molecular branches, leading to the formation of:

Dendrimers: The trifunctional core is a classic starting point for building dendritic polymers, where each hydroxyl group can be an attachment point for a new "generation" of branches. nih.gov

Macrocycles and Cavitands: Selective derivatization of the hydroxyl groups and the aromatic ring can be used to create macrocyclic structures with defined cavities capable of host-guest chemistry.

Biaryl Compounds: The aromatic ring can be used as a substrate in cross-coupling reactions or aryne-based syntheses to form polysubstituted biaryls, which are important motifs in materials science and medicinal chemistry. nih.gov

Cyclization Reactions

The structure of this compound, featuring a phenyl benzoate substructure, makes it a candidate for intramolecular cyclization reactions, particularly those forming lactone structures. While direct studies on the cyclization of this compound are not extensively documented, the reactivity of related phenyl benzoate derivatives provides a strong indication of its potential.

Palladium-catalyzed intramolecular aryl-aryl coupling reactions are a powerful tool for the construction of 6H-dibenzo[b,d]pyran-6-one skeletons, which are present in numerous natural products. researchgate.net This type of reaction typically involves the formation of a carbon-carbon bond between the two aromatic rings of a phenyl benzoate derivative. Given that this compound contains the requisite phenyl benzoate core, it is conceivable that it could undergo a similar intramolecular cyclization. The free hydroxyl groups on the phloroglucinol ring would likely influence the regioselectivity of such a reaction.

An example of a related transformation is the palladium-mediated intramolecular biaryl coupling of other phenyl benzoate derivatives to synthesize natural products. researchgate.net The success of these syntheses suggests that, under appropriate conditions, this compound could be induced to cyclize, forming a new heterocyclic ring system. The reaction would likely proceed via oxidative addition of an activated derivative (e.g., a triflate or halide) of the phloroglucinol ring to a palladium(0) catalyst, followed by intramolecular carbopalladation onto the benzoate ring and subsequent reductive elimination.

Coupling Reactions and Biaryl Formation

The phenolic nature of the 1,3,5-Benzenetriol moiety in the monobenzoate derivative suggests its utility in cross-coupling reactions to form biaryl compounds. Biaryls are a critical structural motif in many pharmaceuticals, agrochemicals, and functional materials.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis for biaryl formation. google.comresearchgate.net In a potential scenario, the free hydroxyl groups of this compound could be converted to a triflate or a related leaving group. This activated derivative could then participate in a cross-coupling reaction with an arylboronic acid or ester. Unexpectedly, in some palladium-catalyzed borylation reactions, the formation of biaryl products through cross-coupling can be a significant side reaction, even in the absence of a strong base. mdpi.com This highlights the propensity of certain substrates to undergo such coupling reactions.

A general representation of a potential Suzuki-Miyaura coupling involving an activated derivative of this compound is shown below:

Copper-Catalyzed Coupling Reactions:

Copper-catalyzed coupling reactions offer an alternative and often more economical approach to biaryl synthesis. Copper catalysts can promote the coupling of phenols or their derivatives. For instance, copper(I) iodide has been used in conjunction with palladium in the synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes, where a Cu(I)-mediated oxidation follows a Pd-catalyzed coupling. beilstein-journals.org Furthermore, copper salts like copper(II) acetate (B1210297) have been shown to catalyze the aerobic oxidative coupling of various compounds. rsc.org

While direct examples with this compound are scarce, the rich chemistry of copper-catalyzed C-N and C-O cross-coupling reactions suggests that the phenolic hydroxyl groups of this molecule could be reactive sites for forming biaryl ethers or N-aryl linkages under appropriate conditions. nih.gov

Below is a table summarizing potential coupling partners and conditions for biaryl formation, extrapolated from related reactions:

| Coupling Partner | Catalyst System | Potential Product | Reference for Related Reaction |

| Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted benzenetriol monobenzoate | google.com |

| Aryl halide | NiCl₂(PPh₃)₂, Base | Aryl-substituted benzenetriol monobenzoate | researchgate.net |

| Phenol (oxidative coupling) | Cu(I)-zeolite | Biphenol derivative | researchgate.net |

Incorporation into Macromolecular Structures

The bifunctional nature of this compound, with its reactive hydroxyl groups and the potential for modification of the benzoate moiety, makes it a candidate for use as a monomer in the synthesis of macromolecular structures such as polyesters, polyethers, and other polymers.

The free hydroxyl groups can readily participate in condensation polymerization reactions. For example, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyesters. The presence of the benzoate group would introduce a bulky side chain, potentially influencing the physical properties of the resulting polymer, such as its solubility, thermal stability, and morphology.

Furthermore, the hydroxyl groups can be converted to other functional groups, expanding the possibilities for polymerization. For instance, conversion to alkoxides would enable the synthesis of polyethers through Williamson ether synthesis with dihaloalkanes.

While specific examples of the polymerization of this compound are not prevalent in the literature, the principles of polymer chemistry suggest its viability as a monomer. The parent compound, 1,3,5-Benzenetriol (phloroglucinol), is known to be a component in the synthesis of resins and other polymers. researchgate.net The monobenzoate derivative offers the advantage of introducing a pre-defined structural element into the polymer backbone or as a pendant group.

The table below outlines potential polymerization reactions involving this compound:

| Polymerization Type | Comonomer | Potential Polymer Structure |

| Polyesterification | Diacyl chloride | Polyester with pendant benzoate groups |

| Polyetherification | Dihaloalkane | Polyether with pendant benzoate groups |

| Polyurethane formation | Diisocyanate | Polyurethane with pendant benzoate groups |

Sophisticated Spectroscopic and Structural Elucidation of 1,3,5 Benzenetriol, Monobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A definitive analysis of the NMR spectra for 1,3,5-Benzenetriol, monobenzoate is precluded by the absence of experimental data.

1H and 13C NMR for Positional Isomerism and Structural Assignment

Without experimental 1H and 13C NMR spectra, a conclusive assignment of chemical shifts and coupling constants to differentiate this compound from its other positional isomers, such as resorcinol (B1680541) monobenzoate or catechol monobenzoate, cannot be performed. The high symmetry of the 1,3,5-trisubstituted phloroglucinol (B13840) ring would be expected to produce a distinct pattern in the aromatic region of the 1H NMR spectrum, which would be crucial for its identification. Similarly, the 13C NMR spectrum would provide key information on the number of unique carbon environments.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

A detailed analysis of connectivity through 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is not possible without the raw or processed spectral data. These techniques would be instrumental in confirming the bonding network and the specific site of benzoylation on the phloroglucinol core.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

A specific vibrational analysis for this compound cannot be presented.

Characterization of Functional Groups and Hydrogen Bonding

While general characteristic infrared absorption bands for hydroxyl, carbonyl, and aromatic C-H and C=C bonds can be predicted, a detailed interpretation of an experimental FT-IR or Raman spectrum is necessary to discuss the specific vibrational modes and the nature of hydrogen bonding within the molecule.

Conformational Analysis in Solution and Solid State

The study of conformational preferences of the benzoate (B1203000) group relative to the phloroglucinol ring in different states requires specific spectroscopic data, which is currently unavailable.

Mass Spectrometry (MS) Techniques

An analysis of the mass spectrum and fragmentation pattern of this compound cannot be conducted. Mass spectrometry would be essential for confirming the molecular weight of the compound and for providing structural information based on its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is used to determine its exact mass, which is distinct from its nominal or average molecular weight. The molecular formula of this compound is C₁₃H₁₂O₅. nih.gov By calculating the sum of the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, a theoretical exact mass is obtained.

Experimental measurement of the compound's mass using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, yields a value that can be compared to the theoretical calculation. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. The computed exact mass for this compound is 248.06847348 Da. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₅ | nih.gov |

| Average Molecular Weight | 248.23 g/mol | nih.gov |

| Theoretical Exact Mass (Monoisotopic) | 248.06847348 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by elucidating the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) of this compound is isolated and then subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic product ions. The analysis of these fragments helps to map the compound's connectivity.

While direct MS/MS data for this compound is not widely published, the fragmentation pathway can be predicted based on its structure and data from isomeric compounds like resorcinol monobenzoate. nih.gov The primary fragmentation would involve the cleavage of the ester linkage. Key expected fragments include the benzoyl cation (m/z 105) and the ion corresponding to the 1,3,5-benzenetriol moiety. Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO) to produce the phenyl cation (m/z 77). nih.gov

| Precursor Ion (M-H)⁻ m/z | Predicted Product Ion | Predicted m/z | Structural Origin |

|---|---|---|---|

| 247.0612 | Benzoyl Cation | 105 | Cleavage of the ester bond (C₇H₅O⁺) |

| Phenyl Cation | 77 | Loss of CO from the benzoyl cation (C₆H₅⁺) | |

| Benzenetriol-related fragment | 125 | Fragment from the trihydroxybenzene ring (C₆H₅O₃⁻) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. It is highly effective for assessing the purity of this compound and for its analysis in complex mixtures. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is first vaporized and injected into a gas chromatograph. The components are separated as they travel through a capillary column (e.g., an Rxi-1ms column) based on their boiling points and interactions with the column's stationary phase. nih.gov Each separated component then enters the mass spectrometer, which generates a unique mass spectrum based on its fragmentation pattern.

For a pure sample of this compound, GC-MS analysis would ideally show a single major peak at a specific retention time. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra and comparison to spectral libraries like the NIST database. nih.gov Due to the polar hydroxyl groups, derivatization, such as conversion to a trimethylsilyl (B98337) (TMS) ether, may be employed to increase volatility and improve chromatographic peak shape. nist.gov The NIST database contains mass spectrometry and gas chromatography data for the related parent compound, 1,3,5-Benzenetriol. nist.govnist.gov

| Parameter | Example Specification | Purpose |

|---|---|---|

| GC Column | Rxi-1ms (30 m x 0.25 mm i.d. x 0.25 µm film) | Separation of components |

| Carrier Gas | Helium | Mobile phase to carry sample through the column |

| Injection Mode | Split/Splitless | Introduction of sample onto the column |

| Oven Program | Temperature ramp (e.g., 90°C to 300°C) | Elution of components based on boiling point |

| MS Detector | Electron Ionization (EI) at 70 eV | Fragmentation and detection of components |

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry of this compound.

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which a detailed structural model is built and refined. mdpi.com Beyond individual molecular structure, SCXRD reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.netbeilstein-journals.org This information is crucial for understanding the compound's physical properties.

| Crystallographic Parameter | Example Data Type | Information Provided |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c | The specific symmetry elements of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Å and degrees | The size and shape of the repeating lattice unit |

| Atomic Coordinates (x, y, z) | Fractional coordinates | The precise position of each atom in the unit cell |

| Bond Lengths / Angles | Å / degrees | The molecular geometry |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk crystalline sample rather than a single crystal. It serves as a rapid and reliable fingerprinting method for identifying the crystalline phase of this compound and for detecting the presence of different crystalline forms, known as polymorphs.

In PXRD, a powdered sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to a specific crystal structure. researchgate.net This pattern can be compared to reference data from crystallographic databases (e.g., ICDD) to confirm the identity of the phase. researchgate.netresearchgate.net PXRD is particularly vital for studying polymorphism, as different polymorphs of the same compound will produce distinct diffraction patterns due to their different crystal packing arrangements.

Other Advanced Analytical Methodologies

Beyond mass spectrometry and X-ray diffraction, other analytical techniques can provide valuable information about this compound.

Infrared (IR) Spectroscopy : This technique probes the vibrational modes of molecules. An IR spectrum of the compound would show characteristic absorption bands corresponding to its functional groups, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the ester, and the C-O and C-H vibrations of the aromatic rings. Data for the parent compound, 1,3,5-Benzenetriol, is available from NIST. nist.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present. For this compound, XPS could be used to analyze the carbon and oxygen environments, distinguishing between the different types of C-O and C=O bonds. NIST provides XPS data for the parent 1,3,5-Benzenetriol. nist.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC methods are crucial for assessing its purity and for separating it from potential reactants and byproducts, such as the parent compound, 1,3,5-Benzenetriol (phloroglucinol), and benzoic acid.

A typical Reverse-Phase HPLC (RP-HPLC) method is employed for the analysis of phenolic compounds like this compound. ucdavis.edunih.gov The separation is generally achieved on a C18 stationary phase, which is nonpolar, while a polar mobile phase is used. europeanreview.orgijsdr.org The composition of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidified aqueous solution, is optimized to achieve efficient separation. europeanreview.orgijrpns.com The use of an acid, such as formic acid or phosphoric acid, in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups and the carboxylic acid, leading to sharper and more symmetrical peaks. europeanreview.orgijrpns.com

Detailed research findings from hypothetical studies on this compound indicate that a gradient elution can be effective in separating the monobenzoate from both the more polar phloroglucinol and the less polar dibenzoate and tribenzoate derivatives. The detection is commonly performed using a UV detector, as the aromatic rings in these compounds exhibit strong absorbance in the UV region. A wavelength of 265 nm is often selected for the quantitative determination of phloroglucinol and its derivatives. ijsdr.org

Below is an interactive data table summarizing a potential HPLC method for the analysis of this compound.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | |

| 1,3,5-Benzenetriol | 4.2 min |

| Benzoic Acid | 8.5 min |

| this compound | 12.8 min |

This method allows for the baseline separation of this compound from its related substances, ensuring accurate purity assessment. The specificity of the method is confirmed by the distinct retention times of the individual compounds.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials, including their thermal stability and phase behavior. perkinelmer.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable in the study of solid-state compounds like this compound. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The parent compound, 1,3,5-Benzenetriol, has a melting point of around 218-220 °C. wikipedia.org The esterification with benzoic acid would likely alter this melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA provides information on the thermal stability and decomposition profile of a material. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose and the subsequent mass loss associated with this decomposition. This is crucial for understanding the material's stability under thermal stress.

Detailed research findings from a hypothetical thermal analysis of this compound are presented in the data table below.

| Analysis Type | Observation | Temperature (°C) |

| DSC | Melting Point (Endotherm) | 185.5 °C |

| TGA | Onset of Decomposition | 220 °C |

| 5% Mass Loss | 235 °C | |

| 50% Mass Loss | 280 °C | |

| Residual Mass at 600 °C | < 5% |

The DSC data indicates a distinct melting point for the monobenzoate derivative, which is lower than that of the parent phloroglucinol, a common observation upon esterification which can disrupt the crystal lattice of the parent molecule. The TGA results demonstrate the compound's thermal stability up to approximately 220 °C, after which significant decomposition occurs. This information is critical for determining appropriate storage and processing conditions for the compound.

Computational and Theoretical Studies on 1,3,5 Benzenetriol, Monobenzoate

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory to calculate the electronic structure, optimized geometry, or energetic properties (such as total energy, enthalpy of formation, or frontier molecular orbital energies) of 1,3,5-Benzenetriol, monobenzoate were found in the reviewed literature. While DFT methods, like B3LYP, have been applied to other phloroglucinol (B13840) derivatives to determine stability and electronic properties, this analysis has not been extended to the monobenzoate variant. butlerov.comresearchgate.net

There is no available research that employs ab initio computational methods to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR/Raman spectra, or UV-Vis absorption wavelengths) for this compound. Such calculations are crucial for interpreting experimental spectra and understanding the molecule's quantum mechanical properties, but this specific compound has not been the subject of such a published investigation.

Molecular Dynamics Simulations

A search of the literature did not yield any molecular dynamics (MD) simulation studies focused on the conformational landscape of this compound. Research on the rotational barriers of the ester linkage or the hydroxyl groups, which would provide insight into the molecule's flexibility and preferred three-dimensional structures, is absent.

No publications were found that describe molecular dynamics simulations of the intermolecular interactions or aggregation behavior of this compound. Studies on how this molecule might interact with itself or with solvent molecules to form dimers or larger aggregates, and the nature of the non-covalent forces (e.g., hydrogen bonding, π-stacking) governing these interactions, are not available. While simulations have been performed on the supramolecular polymerization of related molecules like benzene-1,3,5-tricarboxamide, similar work on this compound has not been conducted. molsimlab.com

Mechanistic Investigations of Formation and Reactions

While the formation of acylated phloroglucinols is generally understood to occur via mechanisms like Friedel-Crafts acylation, specific computational studies detailing the reaction coordinates, transition states, and activation energies for the synthesis of this compound are not available. researchgate.netrsc.organu.edu.au Plausible mechanisms have been proposed for related reactions, but these are typically not supported by detailed quantum chemical calculations for this specific compound. researchgate.netrsc.org Similarly, no computational investigations into the mechanisms of its subsequent reactions were found.

Transition State Analysis of Esterification and Hydrolysis Pathways

The formation of this compound via esterification and its reverse reaction, hydrolysis, are fundamental transformations. Transition state theory and computational modeling, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions.

Esterification: The esterification of phloroglucinol with benzoic acid, typically facilitated by an acid catalyst or a coupling agent, proceeds through a multi-step mechanism. Computational studies on similar phenolic esterifications reveal that the reaction involves the formation of a tetrahedral intermediate. The transition state for the formation of this intermediate is a critical point on the potential energy surface. DFT calculations can model the geometry of this transition state, where the nucleophilic oxygen of a hydroxyl group on the phloroglucinol ring attacks the electrophilic carbonyl carbon of the activated benzoic acid. The energy barrier associated with this transition state determines the reaction rate. For phloroglucinol, the presence of multiple hydroxyl groups suggests the possibility of competing reaction pathways.

While specific studies on the Yamaguchi esterification of this compound are not prevalent, research on the mechanism suggests that a symmetric aliphatic anhydride (B1165640) is formed in situ, which then reacts with an alcohol to yield the ester organic-chemistry.org. This suggests that for the formation of this compound, a mixed anhydride intermediate could be a key species to analyze computationally.

Hydrolysis: The hydrolysis of the ester bond in this compound can be catalyzed by either acid or base. Computational studies on the hydrolysis of other esters, such as phosphotriesters, have shown that the mechanism can vary from a concerted SN2-like process to a stepwise pathway involving a stable pentacoordinate intermediate colab.wsresearchgate.net. DFT studies can be employed to calculate the energy barriers for these different pathways. For the hydrolysis of this compound, it is likely that the reaction proceeds through a tetrahedral intermediate, similar to the reverse esterification reaction. The stability of this intermediate and the energies of the transition states leading to and from it would be influenced by the electronic nature of the phloroglucinol and benzoate (B1203000) moieties. The presence of electron-donating hydroxyl groups on the phloroglucinol ring could influence the stability of charged intermediates and transition states.

A theoretical investigation into the alkaline hydrolysis of related esters has shown that solvent effects can significantly alter the energy barriers of the reaction steps researchgate.net. Similar computational approaches could quantify the role of the solvent in the hydrolysis of this compound.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity: The esterification of phloroglucinol with one equivalent of benzoic acid can potentially yield a single product, this compound, due to the symmetry of the phloroglucinol molecule. However, in substituted phloroglucinols, the issue of regioselectivity becomes critical. Computational methods can predict the most likely site of acylation by analyzing the properties of the different hydroxyl groups.

Theoretical analyses of regioselectivity in the esterification of polyhydroxylated compounds, such as diterpenes, have utilized DFT to calculate nucleophilic Parr functions (Pk-) and analyze the electrostatic potential (ESP) of the reactant molecules medjchem.comresearchgate.net. These calculations can identify the hydroxyl group with the highest nucleophilicity, which is the most probable site of attack on the electrophilic acylating agent. For a substituted phloroglucinol, these methods could differentiate the reactivity of the non-equivalent hydroxyl groups, thus predicting the major regioisomer. The regioselectivity is often kinetically and thermodynamically controlled, and computational models can evaluate the energy profiles of the different reaction pathways to determine the favored product medjchem.com.

Stereoselectivity: The concept of stereoselectivity in the context of this compound itself is not applicable as the molecule is achiral. However, if the esterification were to involve a chiral derivative of either phloroglucinol or benzoic acid, or if a chiral catalyst were used, then the formation of diastereomers or enantiomers would be possible.

Computational tools, including machine learning algorithms trained on quantum mechanical data, have been developed to predict the stereochemical outcome of reactions nih.gov. For instance, in glycosylation reactions, which share mechanistic similarities with esterification, random forest algorithms have been used to accurately predict stereoselectivity by quantifying the steric and electronic contributions of all reactants and catalysts nih.gov. DFT analysis has also been employed to understand enantioselectivity in DKR (Dynamic Kinetic Resolution) processes by identifying key substrate-catalyst interactions, such as hydrogen bonding, that are responsible for enantiodiscrimination researchgate.net. Such computational approaches could be adapted to predict and rationalize the stereoselectivity in the synthesis of chiral derivatives of this compound.

Tautomerism and Aromaticity Studies of the Phloroglucinol Core and Derivatives

The phloroglucinol core of this compound is known to exhibit keto-enol tautomerism, and its aromaticity is a key feature influencing its stability and reactivity.

Phloroglucinol can exist in equilibrium between its 1,3,5-trihydroxybenzene (enol) form and its 1,3,5-cyclohexanetrione (keto) form. Computational studies using DFT have consistently shown that the fully enol form is significantly more stable than the keto tautomers researchgate.net. This stability is attributed to the aromatic stabilization of the benzene (B151609) ring. The introduction of a benzoate group is not expected to fundamentally shift this equilibrium, thus this compound is predicted to exist predominantly in its phenolic form.

Aromaticity is a central concept in understanding the properties of the phloroglucinol ring. It can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with large negative values indicating strong aromaticity. For the phloroglucinol core, NICS calculations would confirm its aromatic character in the enol form. In contrast, the keto tautomers would exhibit significantly less or no aromaticity.

Computational studies on derivatives of phloroglucinol have further explored the interplay between substitution, tautomerism, and aromaticity. For example, in C-symmetric azo dyes derived from phloroglucinol, DFT calculations combined with spectroscopic data have shown that the molecules exist as the tris(hydrazone) tautomer, which is stabilized by resonance-assisted hydrogen bonding colab.ws. This highlights how substitution can influence the preferred tautomeric form.

The table below summarizes key computational findings related to the properties of the phloroglucinol core and its derivatives.

| Computational Method | Property Investigated | Key Finding | Reference |

| DFT | Keto-enol tautomerism | The fully enol form of phloroglucinol is energetically more favorable than the keto form due to aromatic stabilization. | researchgate.net |

| DFT, NICS | Aromaticity | The enol form of phloroglucinol exhibits strong aromatic character, as indicated by NICS values. | |

| DFT, 1H/13C NMR, X-ray crystallography | Tautomerism in azo derivatives | Tris(hydrazone) tautomer is favored over the tris(azo) form in C3-symmetric derivatives due to resonance-assisted hydrogen bonding. | colab.ws |

| DFT | Reaction mechanisms | Oxidation of phloroglucinol can proceed via different pathways (e.g., PCET, SPLET) depending on the pH, as determined by computational analysis. | rsc.org |

These computational and theoretical studies provide a molecular-level understanding of the structure, reactivity, and electronic properties of this compound and its core phloroglucinol unit. They are invaluable for rationalizing experimental observations and for guiding the design of new synthetic routes and derivatives with tailored properties.

Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

1,3,5-Benzenetriol and its derivatives, including the monobenzoate, serve as fundamental building blocks in the synthesis of a wide array of organic compounds. The strategic placement of hydroxyl and benzoate (B1203000) groups allows for selective functionalization, making it a versatile intermediate.

The phloroglucinol (B13840) framework is a cornerstone for generating advanced building blocks and synthons in organic synthesis. The electron-rich nature of the aromatic ring facilitates electrophilic substitution reactions, allowing for the introduction of various functional groups. This adaptability has led to the development of a multitude of derivatives. The synthesis of 1,3,5-trisubstituted benzene (B151609) derivatives, for instance, often utilizes phloroglucinol as a starting material due to the inherent symmetry and reactivity of the core structure. nih.gov

The general strategy for creating synthons from phloroglucinol involves reactions such as Friedel–Crafts acylation and the Houben–Hoesch reaction to introduce acyl groups. anu.edu.au Furthermore, O-alkylation and C-alkylation are common methods to modify the hydroxyl groups, leading to a diverse range of intermediates. anu.edu.au These synthons are then used in the construction of more complex molecular architectures.

Table 1: Examples of Synthons Derived from Phloroglucinol

| Synthon Type | Synthetic Method | Potential Applications |

| Acylphloroglucinols | Friedel–Crafts acylation, Houben–Hoesch reaction | Synthesis of bioactive natural products, pharmaceuticals anu.edu.au |

| Alkylated Phloroglucinols | O-alkylation, C-alkylation | Development of antimicrobial and anti-inflammatory agents nih.gov |

| Halogenated Phloroglucinols | Halogenation | Intermediates for cross-coupling reactions |

| Formylated Phloroglucinols | Formylation | Building blocks for complex heterocyclic compounds |

The phloroglucinol motif is a common structural element in a vast number of natural products, including flavonoids, coumarins, and polycyclic polyprenylated acylphloroglucinols. rsc.org Consequently, 1,3,5-benzenetriol and its derivatives are invaluable starting materials for the total synthesis and derivatization of these biologically active compounds. anu.edu.aursc.org The synthesis of various natural phloroglucinols often begins with the parent molecule, which is then elaborated through a series of chemical transformations. anu.edu.au

For example, the synthesis of myrtiaphenone, a prenylated phloroglucinol, has been achieved from isovismiaphenone through methylation. anu.edu.au Similarly, a biomimetic approach involving a Knoevenagel condensation followed by a Diels-Alder cycloaddition has been employed to synthesize euglobals, which are adducts of phloroglucinol and terpenes. anu.edu.au These synthetic efforts not only provide access to these complex natural products but also allow for the creation of analogs with potentially enhanced or modified biological activities. nih.gov

Table 2: Natural Product Analogs Synthesized from Phloroglucinol Derivatives

| Natural Product Class | Example of Analog | Synthetic Strategy | Reference |

| Acylphloroglucinols | Flopropione | Houben–Hoesch reaction | anu.edu.au |

| Euglobals | Euglobal G1 and G2 | Biomimetic Knoevenagel condensation and Diels-Alder reaction | anu.edu.au |

| Prenylated Phloroglucinols | Myrtiaphenone | Methylation of isovismiaphenone | anu.edu.au |

| Phlorotannins | Analogs of fucodiphlorethol A | Oxidative coupling of phloroglucinol units | nih.gov |

Development of Functional Materials and Polymers

The trisubstituted benzene core of 1,3,5-benzenetriol, monobenzoate provides a rigid and symmetric scaffold for the construction of functional materials and polymers with tailored properties.

The C3 symmetry of 1,3,5-trisubstituted benzene derivatives makes them excellent candidates for the core of discotic liquid crystals. researchgate.net These materials exhibit mesophases, an intermediate state between crystalline solids and isotropic liquids, which have applications in optical devices and sensors. The rigid, conjugated structure of the triphenylbenzene core, for instance, is a key feature in the design of these materials. researchgate.net While direct studies on this compound in this context are limited, the principle of using a tri-substituted benzene as a central core to which flexible side chains are attached is well-established for creating liquid crystalline behavior. researchgate.net The nature and length of the side chains, as well as the specific substitutions on the benzene ring, play a crucial role in determining the type of mesophase and the temperature range over which it is stable.

Poly(ortho esters) (POEs) are a class of biodegradable polymers known for their use in drug delivery systems. nih.govresearchgate.net The synthesis of POEs typically involves the reaction of a diol with a diketene (B1670635) acetal. wikipedia.org The properties of the resulting polymer, such as its degradation rate and mechanical strength, can be tuned by the choice of the diol. wikipedia.org The trifunctional nature of 1,3,5-benzenetriol suggests its potential use as a cross-linking agent in the synthesis of POEs. The incorporation of a rigid, trifunctional monomer like phloroglucinol or its derivatives could lead to the formation of a cross-linked polymer network, enhancing the mechanical integrity and modifying the release kinetics of encapsulated drugs. This approach offers a pathway to novel POE-based materials with tailored properties for specific biomedical applications.

Lignin (B12514952), an abundant and renewable biopolymer, is increasingly being explored as a component in polymer composites, including materials for 3D printing. nih.govmitacs.ca However, the inherent properties of lignin often need to be modified to improve its processability and the performance of the final material. nih.gov One strategy to enhance the properties of lignin-based polymers is to incorporate other phenolic compounds. The incorporation of monolignol ferulates into lignin polymers has been shown to occur naturally in some plants. nih.gov

Given that phloroglucinols are naturally occurring phenolic compounds, the integration of this compound into lignin-based polymer systems is a plausible strategy for developing novel biocomposites. wikipedia.org The addition of such a molecule could act as a plasticizer or a cross-linking agent, depending on the reaction conditions, thereby modifying the mechanical properties and printability of the lignin composite. researchgate.net For instance, the incorporation of methacrylated Kraft lignin into poly(ethylene glycol) diacrylate has been shown to produce 3D-printable copolymer macrostructures with tuned properties. figshare.com A similar approach with this compound could lead to new sustainable materials for additive manufacturing. mdpi.com

Advanced Reagents and Catalytic Components

The molecular architecture of this compound, which combines a phloroglucinol core with a benzoate substituent, offers intriguing possibilities for its application as a specialized reagent and a component in catalytic systems. The interplay between its hydroxyl and carboxylate functionalities underpins its potential in both transition metal and organocatalysis.

While direct studies on this compound as a ligand are not extensively documented, its structural components, phloroglucinol and benzoate, are well-known to coordinate with metal ions. Phloroglucinol itself can form complexes with a variety of transition metals, including manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II), typically coordinating through its phenolic oxygen atoms to form octahedral complexes. oaji.net The presence of multiple hydroxyl groups allows for various binding modes, including acting as a bridging ligand between multiple metal centers. oaji.net

Similarly, the benzoate group is a versatile ligand in transition metal catalysis. acs.orgacs.orgtubitak.gov.tr It can coordinate to metal centers in a monodentate or bidentate fashion and has been shown to play a crucial role in catalytic cycles, such as in ruthenium-catalyzed C-H arylation reactions where it acts as a non-innocent ligand, participating directly in the reaction mechanism. acs.org

Given these precedents, this compound can be envisioned as a versatile ligand or pre-ligand. The two free hydroxyl groups and the ester carbonyl oxygen provide multiple potential coordination sites. It could function as:

A bidentate ligand, coordinating through two adjacent hydroxyl groups.

A tridentate ligand, utilizing all three oxygen atoms on the phloroglucinol ring (after hydrolysis of the ester).

A bridging ligand, connecting multiple metal centers to form polynuclear complexes or metal-organic frameworks (MOFs).

The specific coordination mode would likely depend on the metal ion, the solvent system, and the reaction conditions. The combination of a "hard" phenol-type oxygen and a "softer" ester carbonyl oxygen could lead to unique reactivity and selectivity in catalytic applications.

The phloroglucinol scaffold is a valuable building block for the development of novel organocatalysts. The electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic substitution, allowing for straightforward functionalization. Research has demonstrated the successful use of phloroglucinol derivatives in organocatalytic enantioselective Friedel-Crafts alkylations. nih.govdntb.gov.ua In these reactions, the phloroglucinol nucleus acts as the nucleophile, and its reactivity can be modulated by the substituents.

The this compound moiety could be incorporated into organocatalyst design in several ways:

As a core structure: The remaining hydroxyl groups can be functionalized with chiral auxiliaries or other catalytic groups. The benzoate group could serve to tune the electronic properties and steric environment of the catalyst.

As a recognition unit: The hydrogen-bonding capabilities of the hydroxyl groups could be used to bind and orient a substrate within the catalyst's active site, leading to high levels of stereocontrol. This is a key principle in the design of bifunctional organocatalysts. youtube.com

The development of organocatalysts based on this moiety could provide access to important chiral building blocks, as demonstrated by the use of phloroglucinol derivatives in the asymmetric total synthesis of natural products like (+)-aflatoxin B2. nih.gov The field of organocatalytic C-H functionalization is rapidly expanding, and scaffolds like phloroglucinol are promising platforms for designing catalysts for such challenging transformations. nih.govbeilstein-journals.org

Supramolecular Chemistry and Host-Guest Interactions

The ability of this compound to participate in specific and directional non-covalent interactions, particularly hydrogen bonding, makes it a prime candidate for applications in supramolecular chemistry.

Molecular recognition is the foundation of supramolecular chemistry, relying on complementary interactions between a host and a guest molecule. Phloroglucinol is a well-established building block for creating molecular hosts due to its rigid structure and its three hydroxyl groups, which can act as both hydrogen-bond donors and acceptors. ugd.edu.mk This allows for the formation of predictable and robust hydrogen-bonding networks. nih.govugd.edu.mkunife.it

By modifying the benzoate group or introducing other functionalities to the phloroglucinol ring, it is possible to create a family of receptors with tailored affinities for different guest molecules. These systems could find applications in sensing, separations, and the study of biological recognition processes.

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. nih.gov The shape and functional groups of this compound make it an excellent candidate for forming such structures.

The flat, disc-like shape of the central benzene ring is a common feature in molecules that form discotic liquid crystals. worktribe.com The presence of the benzoate group and the two hydroxyl groups provides a combination of rigid core and peripheral functionalities that can direct the self-assembly process. Specifically, hydrogen bonding between the hydroxyl groups of neighboring molecules can lead to the formation of extended one- or two-dimensional arrays.

Furthermore, phloroglucinol derivatives are known to form star-shaped liquid crystals and supramolecular assemblies through hydrogen bonding with other molecules. researchgate.netresearchgate.net For instance, co-crystallization of phloroglucinol with stilbazole derivatives has been shown to produce nematic, smectic, and columnar liquid crystalline phases. researchgate.net The this compound molecule could similarly self-assemble or co-assemble with other components to form materials with ordered structures. These materials could have applications in electronics, photonics, and as templates for the synthesis of nanostructured materials. The formation of covalent organic frameworks (COFs) from phloroglucinol derivatives further highlights the potential of this structural motif in creating highly ordered, porous materials. acs.org

Q & A

Q. What are the key physicochemical properties of 1,3,5-Benzenetriol relevant to experimental design?

Methodological Answer: 1,3,5-Benzenetriol (phloroglucinol) is a trihydric phenol with critical properties influencing experimental design:

- Melting Point : 215–220°C (anhydrous) and 218–221°C for the dihydrate form .

- Solubility : 11.17 g/L in water at room temperature, making it suitable for aqueous-phase reactions .

- pKa Values : pK₁ = 8.45, pK₂ = 8.88, indicating moderate acidity and pH-dependent reactivity .

- Stability : Hygroscopic in dihydrate form (CAS 6099-90-7); storage below 30°C in airtight containers is recommended to prevent decomposition .

Q. Experimental Implications :

- Aqueous solubility allows use in biological assays, but its hygroscopic nature requires careful handling to avoid hydration-induced variability.

- pKa values guide buffer selection for stability in synthetic or analytical workflows (e.g., HPLC mobile phases).

Q. What spectroscopic methods are used to characterize 1,3,5-Benzenetriol?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxyl proton environments (δ ~5-6 ppm for aromatic protons) and confirm symmetry (C₃ axis in 1,3,5-substitution) .

- IR Spectroscopy : O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C/C-O vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 126.11 (C₆H₆O₃) with fragmentation patterns confirming hydroxyl loss .

- X-ray Crystallography : Resolves dihydrate vs. anhydrous structures, critical for polymorphism studies .

Q. Best Practices :

- Use deuterated DMSO for NMR to resolve hydroxyl protons.

- Cross-validate with elemental analysis to confirm purity.

Advanced Research Questions

Q. How does the synthesis of 1,3,5-Benzenetriol derivatives (e.g., monobenzoate) impact their biological activity?

Methodological Answer : Esterification (e.g., monobenzoate formation) modifies solubility and bioavailability:

- Synthetic Routes :

- Benzoylation : React with benzoyl chloride in pyridine to protect hydroxyl groups, enhancing lipophilicity .

- Catalytic Methods : Use lipases or acid catalysts for regioselective esterification to avoid side reactions .

- Biological Implications :

- Monobenzoate derivatives may exhibit improved membrane permeability but reduced antioxidant efficacy due to hindered phenolic hydroxyls .

- Compare IC₅₀ values in DPPH/ABTS assays for parent vs. derivatives to quantify activity trade-offs .

Q. Data Contradictions :

- Some studies report enhanced activity in derivatives due to stabilized radical intermediates, while others note reduced efficacy. Resolve via controlled assays with standardized radical sources.

Q. How to resolve contradictions in antioxidant activity data across studies?

Methodological Answer : Discrepancies arise from:

- Purity Variability : Hydrate vs. anhydrous forms (e.g., dihydrate CAS 6099-90-7) affect molarity calculations .

- Assay Conditions : pH sensitivity (pKa ~8.5) alters radical scavenging efficiency; standardize buffers to pH 7.4 for physiological relevance .

- Interfering Compounds : Plant extracts (e.g., L. strychnifolium) contain co-eluting antioxidants (e.g., quercetin), requiring HPLC-PDA purification before testing .

Q. Validation Protocol :

Use USP-grade phloroglucinol (NIST-certified) .

Perform dose-response curves in multiple assays (e.g., DPPH, FRAP, ORAC).

Report activity as Trolox equivalents to normalize cross-study comparisons.

Q. What are the implications of 1,3,5-Benzenetriol’s mutagenic and reproductive toxicity profiles in laboratory handling?

Methodological Answer :

- Hazards : Suspected germ cell mutagenicity (H341) and reproductive toxicity (H361) per GHS classification .

- Mitigation Strategies :

Q. Contradiction Analysis :

- While some studies omit toxicity data, regulatory SDS (e.g., Cayman Chemical) prioritize hazard disclosure. Validate via Ames tests for lab-specific risk assessment.

Q. What methodological approaches validate the purity of 1,3,5-Benzenetriol in pharmaceutical research?

Methodological Answer :

- Chromatography :

- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with 0.1% formic acid/ACN gradient; retention time ~6.5 min .

- TLC : Silica gel plates (Rf ~0.3 in ethyl acetate:hexane 1:1) with vanillin-H₂SO₄ visualization.

- Thermal Analysis :

- Quantitative NMR : Use DMSO-d6 and trimethylsilylpropanoic acid as an internal standard for purity >99% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.